Benzo(a)pyrene-9,10-diol
CAS No.: 57303-98-7
VCID: VC21330136
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Benzo(a)pyrene-9,10-diol, also known as 9,10-dihydroxybenzo(a)pyrene, is an organic compound with the molecular formula C20H12O2. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in tobacco smoke and environmental pollutants. This compound is of interest due to its potential role in carcinogenesis and environmental pollution. Synthesis and OccurrenceBenzo(a)pyrene-9,10-diol is typically formed through the metabolic oxidation of benzo(a)pyrene. This process involves the addition of hydroxyl groups to the molecule, which can occur in biological systems or through environmental degradation processes. The compound is found in various environmental matrices, including soil and water, due to its persistence and mobility. Biological EffectsWhile benzo(a)pyrene-9,10-diol itself is not as extensively studied as its epoxide derivative, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, it is recognized as a potential intermediate in the metabolic pathway leading to DNA adduct formation. DNA adducts are critical in understanding the genotoxic effects of PAHs, as they can lead to mutations and cancer. Environmental SignificanceThe environmental significance of benzo(a)pyrene-9,10-diol lies in its role as a marker for PAH exposure and its potential impact on ecosystems. PAHs, including their metabolites like benzo(a)pyrene-9,10-diol, can accumulate in soil and water, posing risks to wildlife and human health. Table 2: Environmental Occurrence and Effects
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CAS No. | 57303-98-7 | ||||||||
Product Name | Benzo(a)pyrene-9,10-diol | ||||||||
Molecular Formula | C20H12O2 | ||||||||
Molecular Weight | 284.3 g/mol | ||||||||
IUPAC Name | benzo[a]pyrene-9,10-diol | ||||||||
Standard InChI | InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H | ||||||||
Standard InChIKey | UMJIZEKULDXYAK-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | ||||||||
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | ||||||||
Purity | > 95% | ||||||||
Quantity | Milligrams-Grams | ||||||||
Synonyms | 9,10-Dihydroxybenzo[a]pyrene; Benzo[a]pyrene-9,10-diol | ||||||||
PubChem Compound | 107679 | ||||||||
Last Modified | Apr 15 2024 |
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